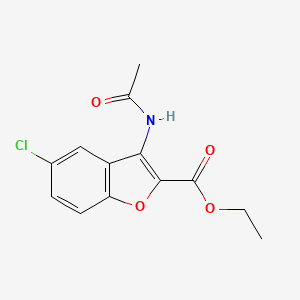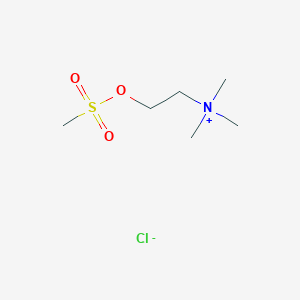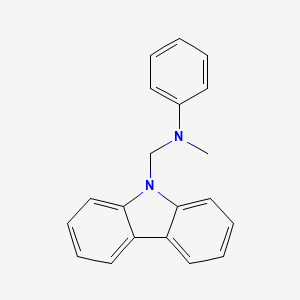
N-(9H-carbazol-9-ylmethyl)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-carbazol-9-ylmethyl)-N-methylaniline: is a compound that belongs to the class of carbazole derivatives. Carbazole-based compounds are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them highly attractive for various applications in optoelectronics, photovoltaics, and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-carbazol-9-ylmethyl)-N-methylaniline typically involves the functionalization of carbazole at the nitrogen position. One common method includes the reaction of carbazole with formaldehyde and N-methylaniline under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(9H-carbazol-9-ylmethyl)-N-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(9H-carbazol-9-ylmethyl)-N-methylaniline is used in the synthesis of advanced materials, including conducting polymers and organic semiconductors . Its excellent charge transport properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biology and Medicine: In biological research, carbazole derivatives have been explored for their potential as anticancer and antimicrobial agents . The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other materials that require high thermal and photochemical stability .
Wirkmechanismus
The mechanism by which N-(9H-carbazol-9-ylmethyl)-N-methylaniline exerts its effects involves its interaction with molecular targets through π-π stacking and hydrogen bonding . These interactions facilitate the compound’s incorporation into various materials, enhancing their electrical and optical properties . The pathways involved include the modulation of charge transport and the stabilization of excited states in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
N-vinylcarbazole: Known for its use in photoconductive materials.
N-ethylcarbazole: Used in organic light-emitting diodes (OLEDs).
N-phenylcarbazole: Employed in the synthesis of conducting polymers.
Uniqueness: N-(9H-carbazol-9-ylmethyl)-N-methylaniline stands out due to its unique combination of thermal stability, photochemical stability, and excellent charge transport properties . These characteristics make it particularly suitable for applications in advanced optoelectronic devices and materials .
Eigenschaften
CAS-Nummer |
302785-51-9 |
|---|---|
Molekularformel |
C20H18N2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
N-(carbazol-9-ylmethyl)-N-methylaniline |
InChI |
InChI=1S/C20H18N2/c1-21(16-9-3-2-4-10-16)15-22-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h2-14H,15H2,1H3 |
InChI-Schlüssel |
YLNBDRJCPSPLGV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


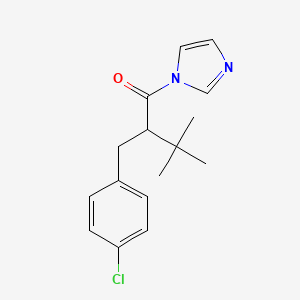
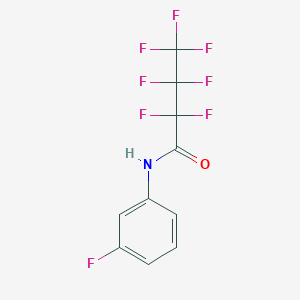
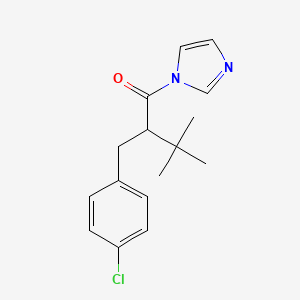
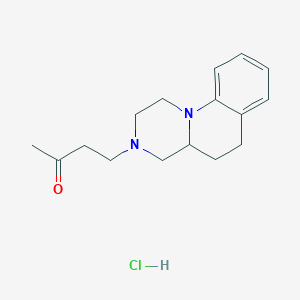
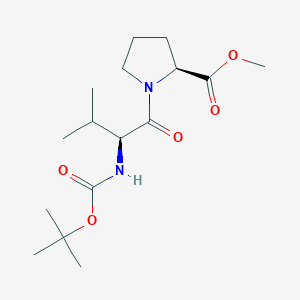
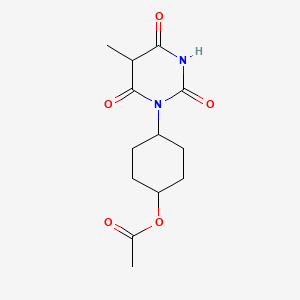
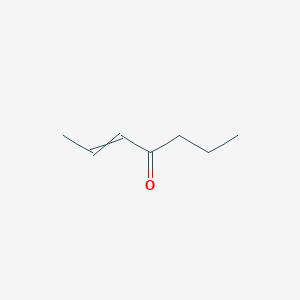
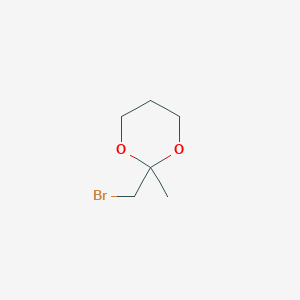
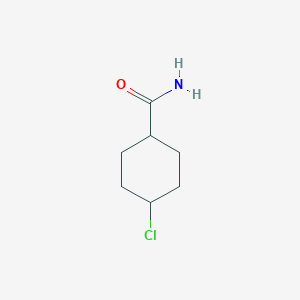
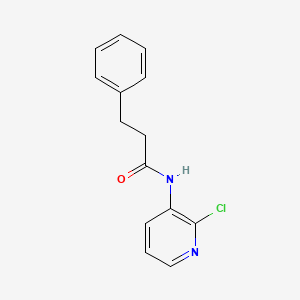
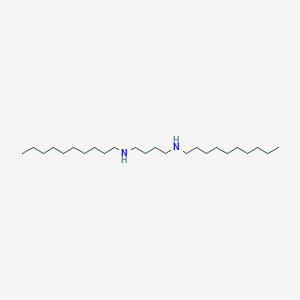
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
